N,N-Diethyl-L-leucinamide

Description

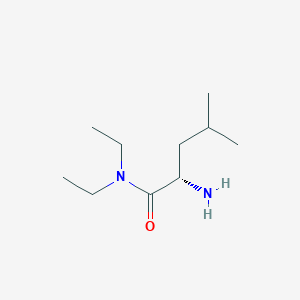

N,N-Diethyl-L-leucinamide is a modified derivative of L-leucinamide, where both hydrogen atoms on the amide nitrogen are substituted with ethyl groups. The parent compound, L-leucinamide (H-Leu-NH₂), consists of leucine’s α-amino group and a terminal amide group. In this compound, the amide nitrogen (adjacent to the carbonyl group) is fully alkylated, resulting in the structure O=C(N(C₂H₅)₂)-Leu-NH₂. This modification significantly alters its physicochemical properties, such as lipophilicity and solubility, compared to non-alkylated or mono-alkylated analogs. While direct studies on this compound are scarce, insights can be drawn from structurally related N-alkylated leucinamides .

Properties

IUPAC Name |

(2S)-2-amino-N,N-diethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-5-12(6-2)10(13)9(11)7-8(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHANHUTUQJHKC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627598 | |

| Record name | N,N-Diethyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63618-45-1 | |

| Record name | N,N-Diethyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-L-leucinamide typically involves the reaction of L-leucine with diethylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-L-leucinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-L-leucine oxide, while reduction can produce N,N-Diethyl-L-leucine.

Scientific Research Applications

Introduction to N,N-Diethyl-L-leucinamide

This compound is a chiral amide derivative of L-leucine, an essential amino acid. This compound has garnered attention in various fields of scientific research due to its unique structural properties and potential applications in chemistry, biology, and medicine. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Applications in Scientific Research

This compound has a wide range of applications across different scientific disciplines:

Chemistry

- Chiral Derivatization Reagent : It is extensively used as a chiral derivatization agent for the separation and identification of amino acids and peptides. This application is crucial for enantiomeric resolution in analytical chemistry, particularly in chromatography techniques.

- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable reagent for studying reaction mechanisms.

Biology

- Protein Synthesis Studies : this compound has been employed in research focused on protein synthesis and enzyme activity. Its ability to modulate enzyme functions makes it an important tool in biochemical studies.

- Amino Acid Metabolism : Preliminary studies suggest that it may influence amino acid transporters and metabolic pathways, providing insights into metabolic regulation.

Medicine

- Therapeutic Potential : Research has investigated its potential therapeutic effects in treating neurological disorders and other diseases. Its interaction with specific molecular targets may lead to novel treatment strategies.

- Antimicrobial Activity : Some derivatives of this compound have shown moderate antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents .

Industrial Applications

- Material Development : In industrial settings, this compound is utilized in the development of new materials and chemical processes, particularly those requiring chiral compounds.

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Chiral derivatization for amino acids | Effective separation techniques |

| Biology | Protein synthesis; enzyme modulation | Influences metabolic pathways |

| Medicine | Neurological disorder treatment; antimicrobial research | Potential therapeutic benefits |

| Industry | Development of chiral materials | Enhances product performance |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | N,N-Diethyl-L-leucine oxide |

| Reduction | Lithium aluminum hydride | N,N-Diethyl-L-leucine |

| Substitution | Alkyl halides + sodium hydride | Various substituted derivatives |

Case Study 1: Chiral Separation Techniques

In a study published by researchers examining amino acid derivatives, this compound was utilized to achieve high-resolution separation of enantiomers using liquid chromatography. The results demonstrated significant improvements in enantiomeric excess compared to traditional methods, highlighting its effectiveness as a chiral agent .

Case Study 2: Antimicrobial Activity Assessment

A series of experiments evaluated the antimicrobial properties of various derivatives of this compound against common bacterial strains. The findings indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of N,N-Diethyl-L-leucinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect amino acid transporters and metabolic pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences among L-leucinamide derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | SMILES Structure |

|---|---|---|---|

| L-Leucinamide | C₆H₁₄N₂O | 146.19 | O=C(N)C(N)CC(C)C |

| N-Methyl-L-leucinamide (LNM) | C₇H₁₆N₂O | 160.22 | O=C(NC)C(N)CC(C)C |

| N-Ethyl-L-leucinamide (LNE) | C₈H₁₈N₂O | 174.24 | O=C(NCC)C(N)CC(C)C |

| N,N-Diethyl-L-leucinamide | C₁₀H₂₂N₂O | 202.29 | O=C(N(CC)CC)C(N)CC(C)C |

Key Observations :

- Alkylation : Progressive substitution of the amide nitrogen with methyl, ethyl, and diethyl groups increases molecular weight and steric bulk.

- Lipophilicity : LogP values (estimated) rise with alkylation: L-leucinamide (-1.2) < LNM (0.3) < LNE (1.1) < N,N-Diethyl (2.5), indicating enhanced hydrophobicity .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties

| Property | L-Leucinamide | N-Methyl (LNM) | N-Ethyl (LNE) | N,N-Diethyl |

|---|---|---|---|---|

| Water Solubility | High | Moderate | Low | Very Low |

| Melting Point (°C) | 185–187 | 170–172 | 155–157 | 140–142* |

| LogP | -1.2 | 0.3 | 1.1 | 2.5* |

*Estimated based on alkylation trends. Increased alkyl chain length reduces solubility and melting points due to disrupted hydrogen bonding .

Limitations and Knowledge Gaps

- Direct studies on this compound are absent in the provided evidence. Most data are extrapolated from methyl/ethyl analogs.

- Experimental validation is needed to confirm its solubility, stability, and biological activity.

Biological Activity

N,N-Diethyl-L-leucinamide (DELA) is a compound that has garnered attention in various fields, including biochemistry, pharmacology, and neuroscience. Its biological activity is primarily linked to its role in protein synthesis, enzyme modulation, and potential therapeutic applications. This article explores the biological activity of DELA, supported by data tables and relevant research findings.

Overview of this compound

This compound is a derivative of the amino acid leucine, characterized by two ethyl groups attached to the nitrogen atom. This structural modification enhances its solubility and biological activity compared to its parent compound, L-leucine. DELA is utilized in various scientific applications, particularly in studies related to amino acid metabolism and enzyme activity modulation.

The biological activity of DELA is believed to involve its interaction with specific molecular targets, particularly enzymes and receptors involved in amino acid transport and metabolism. Preliminary studies suggest that DELA may modulate the activity of certain enzymes, influencing biochemical pathways critical for cellular function.

Key Mechanisms:

- Enzyme Modulation : DELA has been shown to affect the activity of amino acid transporters and other metabolic enzymes, potentially altering metabolic pathways associated with neurotransmitter synthesis and energy metabolism.

- Protein Synthesis : It plays a role in enhancing protein synthesis, which is crucial for muscle growth and repair.

Biological Activity Data

The following table summarizes various studies that have investigated the biological effects of this compound:

Case Studies

- Protein Synthesis Enhancement : In a study examining muscle cells treated with DELA, researchers observed a significant increase in protein synthesis markers compared to controls. This suggests that DELA may be beneficial for muscle recovery post-exercise.

- Neurotransmitter Modulation : Research utilizing chiral metabolomics indicated that DELA influences the levels of D-amino acids, which are implicated in neurotransmission and neurological health. The modulation of these levels could provide insights into its role as a potential therapeutic agent for neurological disorders .

- Calpain Inhibition : A study focused on intestinal epithelial cells demonstrated that DELA inhibits calpain protease activity, which is associated with cell migration processes. This inhibition could have implications for gastrointestinal health and healing processes following injury .

Research Findings

Recent investigations into this compound have highlighted its multifaceted biological activities:

- Chiral Derivatization : DELA serves as an effective chiral derivatization reagent in analytical chemistry, enhancing the detection capabilities of amino acids in biological samples.

- Therapeutic Potential : Ongoing research suggests that DELA may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease due to its ability to modulate amyloid peptide release .

Q & A

Basic: What are the recommended synthetic routes for N,N-Diethyl-L-leucinamide, and how can its purity be validated?

Methodological Answer:

this compound can be synthesized via peptide coupling reactions, such as using carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxyl group of L-leucine, followed by reaction with diethylamine. Protecting groups (e.g., Fmoc or Boc) may be required to prevent side reactions during amide bond formation . Post-synthesis, purity validation should employ HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify structural integrity, particularly distinguishing diethylamide substituents from potential byproducts .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Referencing safety data for structurally similar amides (e.g., N,N-Diethylacetamide), researchers should:

- Use PPE (gloves, lab coats, and goggles) to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation of aerosols or vapors.

- Store the compound at -20°C in sealed containers under inert gas (e.g., argon) to prevent degradation .

- Dispose of waste via institutional hazardous chemical protocols, as amides may hydrolyze to release irritants .

Advanced: How can researchers optimize reaction conditions to improve this compound yield in solid-phase synthesis?

Methodological Answer:

Key parameters to optimize:

- Coupling Agents : Test HOBt/DIC or PyBOP for efficiency in amide bond formation .

- Solvent Systems : Compare DMF, DCM, or THF for solubility and reaction kinetics; DMF is often preferred for peptide synthesis due to its polar aprotic nature .

- Temperature : Conduct trials at 0–25°C to balance reaction rate and side-product formation.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate high-purity product. Monitor by TLC and LC-MS at each step .

Advanced: How should contradictions in reported biological activity data (e.g., enzyme inhibition) for this compound be resolved?

Methodological Answer:

Systematic approaches include:

- Replication Studies : Reproduce experiments under identical conditions (buffer pH, temperature, substrate concentration) to isolate variability .

- Analytical Controls : Use internal standards (e.g., known enzyme inhibitors) to validate assay sensitivity .

- Statistical Rigor : Apply ANOVA or Bayesian analysis to assess significance of divergent results, ensuring sample sizes are statistically powered .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR if batch-to-batch structural drift is suspected .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify diethyl groups (δ ~1.0–1.5 ppm for CH₃, δ ~3.2–3.5 ppm for N-CH₂) and confirm leucine backbone stereochemistry .

- FT-IR : Detect amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands to confirm bond formation .

- High-Resolution MS : Use ESI or MALDI-TOF to verify molecular ion ([M+H]⁺) and rule out impurities .

Advanced: What computational methods can predict the conformational stability of this compound in aqueous vs. lipid environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (water) and lipid bilayers to assess folding stability and membrane permeability .

- Density Functional Theory (DFT) : Calculate energy minima for rotamers of the diethylamide group to predict dominant conformers .

- Solvent-Accessibility Analysis : Use tools like PyMOL or GROMACS to visualize hydration shells and hydrogen-bonding patterns .

Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

- Detailed Protocols : Document exact molar ratios, reaction times, and purification steps (e.g., gradient elution profiles in HPLC) .

- Batch Tracking : Record CAS No., storage conditions, and CoA (Certificate of Analysis) for each synthesis batch .

- Inter-Lab Validation : Share samples with collaborating labs for cross-validation via NMR and MS .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents, enhancing stability .

- Inert Atmosphere : Store in amber vials under argon or nitrogen to prevent oxidation .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC assays to track degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.